Z-L-beta-homo-Glu(OtBu)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-L-beta-homo-Glu(OtBu)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of glutamic acid, modified to include a tert-butyl ester group and a benzyl protecting group. These modifications make it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with L-glutamic acid.
Protection of Carboxyl Groups: The carboxyl groups are protected using tert-butyl esters to prevent unwanted reactions.
Introduction of Benzyl Group: The benzyl group is introduced to protect the amino group.
Final Product: The final product, Z-L-beta-homo-Glu(OtBu)-OH, is obtained after several purification steps.
Industrial Production Methods:
- Industrial production often involves large-scale synthesis using automated peptide synthesizers.
- Reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pH levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions can remove the benzyl protecting group.
Substitution: The tert-butyl ester group can be substituted under acidic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Acidic conditions using trifluoroacetic acid can remove the tert-butyl group.
Major Products:
- The major products depend on the specific reactions but often include deprotected amino acids or peptides.
Scientific Research Applications
Chemistry:
- Used in peptide synthesis as a protected amino acid derivative.
- Serves as a building block for more complex molecules.
Biology:
- Studied for its role in protein engineering and design.
- Used in the synthesis of biologically active peptides.
Medicine:
- Potential applications in drug development, particularly in designing peptide-based therapeutics.
Industry:
- Utilized in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
Molecular Targets and Pathways:
- The compound itself does not have a direct mechanism of action but serves as a precursor in the synthesis of peptides.
- The peptides synthesized using Z-L-beta-homo-Glu(OtBu)-OH can interact with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Z-L-glutamic acid: Another protected derivative of glutamic acid.
Z-L-aspartic acid: Similar in structure but with a shorter side chain.
Boc-L-glutamic acid: Uses a different protecting group (Boc instead of Z).
Uniqueness:
- The combination of the benzyl and tert-butyl protecting groups makes Z-L-beta-homo-Glu(OtBu)-OH particularly useful in specific synthetic applications.
- Its stability and reactivity profile differ from other protected amino acids, making it suitable for certain types of peptide synthesis.
Properties
Molecular Formula |
C18H25NO6 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]-6-oxo-3-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-16(22)10-9-14(11-15(20)21)19-17(23)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21) |
InChI Key |
WLEKMWHPQDAGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.